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O-prop-2-enyl hexanethioate

Physicochemical Characterization Flavor Formulation Engineering Process Optimization

O-Prop-2-enyl hexanethioate (synonym: allyl thiohexanoate, CAS 156420-69-8) is a fatty acyl thioester with molecular formula C9H16OS and a molecular weight of approximately 172.29 Da. It belongs to the class of organic compounds known as thioesters, which are structurally analogous to oxygen esters but feature a sulfur atom in the ester linkage, imparting distinct physicochemical and sensory properties.

Molecular Formula C9H16OS
Molecular Weight 172.29 g/mol
Cat. No. B13833652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-prop-2-enyl hexanethioate
Molecular FormulaC9H16OS
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESCCCCCC(=S)OCC=C
InChIInChI=1S/C9H16OS/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3
InChIKeyAAZYSSVFOKJVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Prop-2-enyl Hexanethioate (Allyl Thiohexanoate) for Flavor Formulation: Sourcing a Key Food-Grade Thioester


O-Prop-2-enyl hexanethioate (synonym: allyl thiohexanoate, CAS 156420-69-8) is a fatty acyl thioester with molecular formula C9H16OS and a molecular weight of approximately 172.29 Da . It belongs to the class of organic compounds known as thioesters, which are structurally analogous to oxygen esters but feature a sulfur atom in the ester linkage, imparting distinct physicochemical and sensory properties [1]. The compound is recognized internationally as a food flavoring agent, holding FEMA GRAS designation number 4076 and JECFA number 1681, and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current levels of intake when used as a flavouring agent [2].

Why Allyl Hexanoate or Other Thioesters Cannot Simply Replace O-Prop-2-enyl Hexanethioate in Savory Flavor Systems


O-Prop-2-enyl hexanethioate occupies a precise structural niche at the intersection of a C6 hexanoyl chain, an S-allyl moiety, and a thioester linkage that cannot be interchanged without substantial consequences for both sensory performance and regulatory standing. Replacing it with its oxygen ester analog, allyl hexanoate (CAS 123-68-2), eliminates the sulfur atom and fundamentally shifts the odor profile from 'fruity, sulfureous' to a simple 'pineapple' character, removing the savory alliaceous notes essential for fried garlic and onion-type flavor formulations [1]. Substituting with shorter-chain S-allyl thioesters, such as allyl thiopropionate (C3), significantly increases volatility (boiling point approximately 151 °C vs. 195–196 °C for the target compound), which alters the temporal release profile and sharpens the alliaceous character, making it less suitable for applications requiring a sustained roasted-garlic background note [2]. Using S-methyl hexanethioate, which retains the hexanoyl backbone, discards the allylic unsaturation, thereby losing the distinctive reactivity of the allyl group and the more complex 'fried' aroma character associated with it [3].

Quantitative Evidence Guide for O-Prop-2-enyl Hexanethioate: Head-to-Head Comparisons Against Key Analogs


Boiling Point and Volatility Differentiation Versus Allyl Hexanoate

O-Prop-2-enyl hexanethioate exhibits a higher boiling point than its oxygen ester analog, allyl hexanoate, directly impacting its stability and release profile in heated food applications. The thioester boils at 195–196 °C at atmospheric pressure, compared to 185–188 °C for allyl hexanoate, representing an increase of approximately 7–11 °C . This difference stems from the fundamental substitution of sulfur for oxygen in the ester linkage, which increases molecular polarizability and intermolecular interaction strength [1].

Physicochemical Characterization Flavor Formulation Engineering Process Optimization

Refractive Index and Purity Specification as Procurement Quality Gate

The refractive index (n20/D) of O-prop-2-enyl hexanethioate is specified within the range of 1.473–1.479, offering a rapid and precise optical method for identity verification and purity assessment . This value is markedly higher than that of allyl hexanoate, which has a refractive index of approximately 1.422–1.426 . The approximately 0.05 unit differential is sufficiently large to serve as a definitive pass/fail quality control gate for incoming raw materials, ensuring the correct thioester has been supplied rather than its oxygen ester analog. Commercially available material typically has a minimum purity assay of 98.00–100.00% .

Quality Control Raw Material Qualification Flavor House Specifications

Odor Profile Differentiation for Savory vs. Fruity Flavor Applications

The organoleptic profile of O-prop-2-enyl hexanethioate is described at 0.01% in propylene glycol as 'fruity, sulfureous, tropical,' which uniquely bridges fruity and savory domains [1]. In contrast, allyl hexanoate delivers a 'sweet, fatty, pineapple-like' odor with no sulfurous character . Shorter-chain allyl thioesters, such as allyl thiopropionate, produce a sharper 'fresh onion-garlic' scent that lacks the fruity, tropical nuance [2]. This places the target compound in a distinct organoleptic space that neither the oxygen ester nor other chain-length thioester analogs occupy.

Organoleptic Characterization Flavor Creation Sensory-Directed Procurement

Regulatory Safety Threshold and Food-Grade Status Versus Non-Food-Grade Thioesters

O-Prop-2-enyl hexanethioate has undergone formal safety evaluation by JECFA, which concluded there is 'no safety concern at current levels of intake when used as a flavouring agent' [1]. This places it in the Cramer structural class II with a threshold of concern of 540 μg/person/day [2]. In contrast, many other thioesters, including allyl thiopropionate (FEMA 3329), have not been evaluated to the same extent or carry a different toxicological profile [3]. This formal international safety evaluation is a hard regulatory requirement for food-grade procurement and provides clear sourcing justification that unapproved thioesters cannot satisfy.

Regulatory Compliance Food-Grade Procurement Safety Assessment

Natural Occurrence as Authenticity Marker for Garlic-Forward Flavor Formulations

O-Prop-2-enyl hexanethioate has been analytically detected (though not yet precisely quantified) in onion-family vegetables and identified as a key aroma constituent of fried garlic [1]. Its oxygen ester analog, allyl hexanoate, is naturally found in pineapple, baked potatoes, and mushrooms . This distinction in natural occurrence matrices allows formulators to select the thioester to authentically reproduce the aroma signature of thermally processed allium vegetables, while the oxygen ester would be authentic for pineapple and other fruit profiles.

Natural Flavor Authenticity Food Forensics Clean-Label Positioning

Thioester Reactivity Class Advantage in Maillard-Type and Sulfur-Release Chemistry

As a class, thioesters are fundamentally more chemically reactive than their oxygen ester counterparts due to the greater polarizability of the sulfur atom, which weakens the carbon-sulfur bond relative to the carbon-oxygen bond found in conventional esters [1]. A study on S-methyl thioester homologs demonstrated that the BE-GC-LOADS (lower amount detected by sniffing) value for S-methyl thiohexanoate was substantially lower than that of longer-chain thioesters, and all assessors reported 'green, floral, or pineapple' notes, confirming the C6 thioester chain length as a critical determinant of both sensory potency and character [2]. Although direct head-to-head reactivity data between O-prop-2-enyl hexanethioate and specific ester analogs are lacking in the public literature, the established class-level behavior of thioesters predicts that the target compound will release volatile sulfur species (e.g., allyl thiol, hydrogen sulfide) under thermal or hydrolytic conditions, generating the characteristic fried garlic aroma that oxygen esters cannot provide [3].

Flavor Chemistry Reaction Flavor Generation Process Flavor Design

Optimal Application Scenarios for O-Prop-2-enyl Hexanethioate Based on Its Quantitative Differentiation Profile


Savory Process Flavor Development Requiring Authentic Fried Garlic Character

When designing reaction flavors for instant noodle seasoning, bouillon bases, or processed meat applications, O-prop-2-enyl hexanethioate delivers the critical 'fruity, sulfureous, tropical' note that closely replicates the aroma of fried garlic. The compound's boiling point of 195–196 °C ensures it survives moderate thermal processing, while the inherent thioester lability generates allyl thiol and other sulfur volatiles upon heating that collectively produce the authentic fried garlic signature .

Quality Control and Supplier Qualification Using Refractive Index as a Rapid Identity Gate

Procurement teams can establish a rapid, low-cost incoming material identity verification using the refractive index specification of 1.473–1.479. A deviation of more than ±0.003 from this range immediately flags a potential substitution with allyl hexanoate (n20/D ~1.424) or another chain-length thioester, preventing costly formulation errors before the material enters production .

Regulatory-Compliant Flavor Sourcing for International Food Markets

For multinational food companies operating in jurisdictions that require explicit JECFA or equivalent safety evaluations for flavoring substances, O-prop-2-enyl hexanethioate's completed JECFA assessment (No Safety Concern, 2007) and FEMA GRAS 22 status provide the necessary regulatory dossier. This distinguishes it from structurally similar but unevaluated thioesters that would require costly self-affirmed GRAS determinations or Novel Food applications [1].

Academic Research on Structure-Odor Relationships in Thioester Homologous Series

For sensory chemistry researchers investigating the impact of chain length and unsaturation on thioester odor character, O-prop-2-enyl hexanethioate serves as a critical intermediate in the S-allyl thioester homologous series. Its unique combination of a six-carbon acyl chain and allylic unsaturation fills a gap between the well-characterized S-methyl thioesters and shorter-chain allyl thioesters, enabling systematic QSAR and psychophysical studies [2].

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